1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine
CAS No.: 251097-68-4
Cat. No.: VC4675738
Molecular Formula: C16H16FN3O2
Molecular Weight: 301.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251097-68-4 |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 301.321 |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine |
| Standard InChI | InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2 |
| Standard InChI Key | QJWPGXTWEMHBEK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The molecule features two aromatic substituents:
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A 4-fluorophenyl group attached to the piperazine ring’s nitrogen at position 1.
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A 4-nitrophenyl group linked to the nitrogen at position 4 .
The presence of electron-withdrawing groups (fluorine and nitro) influences its electronic properties, solubility, and reactivity. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅FN₃O₂ | Derived |
| Molecular weight | 316.32 g/mol | Calculated |
| CAS registry number | Not explicitly reported | – |
| XLogP3 (partition coefficient) | ~3.8 (estimated from analogs) |
Stereochemical Considerations
Synthetic Pathways and Methodologies
Conventional Synthesis
While no direct synthesis of 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine is documented, analogous compounds are synthesized via nucleophilic aromatic substitution. For example:
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Starting material: 1-(4-fluorophenyl)piperazine reacts with 1-chloro-4-nitrobenzene in the presence of a base (e.g., NaHCO₃) in polar aprotic solvents like acetonitrile .
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Reaction conditions: Heating under reflux (8–24 hours) yields the target compound after crystallization .
Representative reaction:
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly enhances reaction efficiency for piperazine derivatives:
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Time reduction: Reactions completing in 8 minutes under MW vs. 24 hours conventionally .
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Yield improvement: 90% yield achieved for analog 1-(2-fluoro-4-nitrophenyl)-4-(4-fluorophenyl)piperazine using MW at 150 W .
Purification and Characterization
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Crystallization: Ethyl acetate or ethanol commonly used for purification .
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Spectroscopic validation:
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to hydrophobic aromatic groups; soluble in dichloromethane, dimethylformamide .
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Stability: Nitro groups may confer sensitivity to reducing agents; fluorophenyl groups enhance thermal stability .
Computed Properties (Analogs)
Data from PubChem for 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine :
| Property | Value |
|---|---|
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 4 |
| Topological polar surface area | 52.3 Ų |
| Heavy atom count | 30 |
These metrics suggest moderate polarity and potential bioavailability.
Pharmacological Research and Applications
Antimicrobial Activity
Piperazine derivatives exhibit broad-spectrum antimicrobial properties. For instance:
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Triazole-piperazine hybrids: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Likely involves disruption of microbial cell membranes or enzyme inhibition .
Central Nervous System (CNS) Targeting
Structural analogs act as dopamine or serotonin receptor ligands, suggesting potential neuropharmacological applications .
Material Science Applications
Nitro groups enable use as:
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Photoactive agents: In optoelectronic devices due to electron-deficient aromatic systems.
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Ligands in coordination chemistry: For metal-organic frameworks (MOFs) .
| Supplier | Location | Purity |
|---|---|---|
| Alchem Pharmtech, Inc. | United States | >98% |
| Career Henan Chemica Co | China | >95% |
| Baoji Guokang Bio-Technology | China | >97% |
Custom synthesis services are often required for non-commercial derivatives.
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